molecular formula C15H18N4O2S B13940795 Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- CAS No. 60176-55-8

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-

Cat. No.: B13940795
CAS No.: 60176-55-8
M. Wt: 318.4 g/mol
InChI Key: GFBPQSPLFUXJAQ-UHFFFAOYSA-N
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Description

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound with the molecular formula C15H18N4O2S. This compound features a urea backbone substituted with a methyl group and an imidazole ring, which is further substituted with a 2,4-xylyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2,4-xylyl)urea
  • 1-Methyl-3-(3,4-xylyl)urea
  • 1-Methyl-3-(2,3-xylyl)urea

Uniqueness

Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the presence of the imidazole ring substituted with a 2,4-xylyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

60176-55-8

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21)

InChI Key

GFBPQSPLFUXJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C

Origin of Product

United States

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